2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate

Description

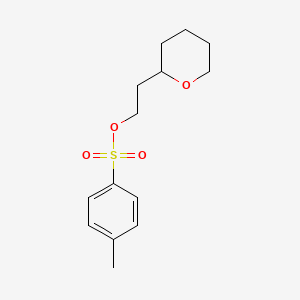

2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a tetrahydropyran (THP) ring linked to an ethyl chain and a 4-methylbenzenesulfonate (tosyl) group. The THP moiety, a six-membered oxygen-containing heterocycle, provides steric and electronic modulation, making the compound valuable in organic synthesis, particularly as a protected alcohol intermediate or alkylating agent. Its synthesis typically involves reacting a THP-substituted alcohol with 4-methylbenzenesulfonyl chloride under basic conditions, analogous to methods described for related sulfonate esters .

Properties

Molecular Formula |

C14H20O4S |

|---|---|

Molecular Weight |

284.37 g/mol |

IUPAC Name |

2-(oxan-2-yl)ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H20O4S/c1-12-5-7-14(8-6-12)19(15,16)18-11-9-13-4-2-3-10-17-13/h5-8,13H,2-4,9-11H2,1H3 |

InChI Key |

ARLMEMATTRYURD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran-2-yl ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group in this compound facilitates nucleophilic displacement reactions under mild conditions. Key examples include:

Mechanistic Insight : The sulfonate group stabilizes transition states during SN₂ reactions, enabling efficient substitution with nucleophiles like amines, thiols, or alkoxides. Steric hindrance from the tetrahydropyran ring can modulate reactivity in bulky nucleophiles.

Elimination Reactions

Under basic conditions (e.g., KOH, DCM), β-hydrogen elimination can occur, forming alkenes:

This reaction is temperature-dependent, with higher yields observed at elevated temperatures (60–80°C) .

Functional Group Compatibility

The tetrahydropyran ring remains stable under most reaction conditions (pH 5–9, <100°C), allowing selective modification of the sulfonate group without ring opening .

Scientific Research Applications

Scientific Research Applications of 2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate

This compound, also known as C14H20O4S, is a chemical compound with diverse applications in scientific research, particularly in chemistry . It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

Synthesis of Complex Organic Molecules

- Pharmaceutical Intermediates this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. Its structure allows chemists to introduce specific functionalities and create complex molecular architectures required for drug development.

- General Chemistry This compound is employed in research to explore new chemical reactions and methodologies. Its unique structure and reactivity make it a valuable tool for chemists seeking to expand the scope of organic synthesis.

Applications in Nuclear Research

তেজ

- Radiochemical Analysis In the nuclear industry, compounds like this compound can be utilized in radiochemical analyses of experimental nuclear fuel elements and reactor components . These analyses help determine fuel burn-up efficiency and the rate of gain for breeder reactors, contributing to the development of nuclear power plants .

- Fission Product Behavior Studies involving the behavior of fission products in reactor slurries may incorporate this compound to understand the distribution of fission products within a reactor . This is vital for designing effective fuel-decontamination processes and ensuring the safe operation of nuclear reactors .

Materials Engineering

- Creep Resistance Although not directly mentioned, compounds with similar structural properties might be relevant in the design of creep-resistant materials used in turbine blades . The high-temperature behavior of materials and their resistance to creep deformation are critical in such applications .

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tetrahydropyran ring provides stability and rigidity to the molecule, making it an effective intermediate in various synthetic pathways. The sulfonate group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

- (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-propyl 4-methylbenzenesulfonate (CAS 42274-61-3) :

This compound shares the THP and tosyl groups but differs in chain length (propyl vs. ethyl) and stereochemistry. The (2S)-configuration introduces chirality, which may influence reactivity in asymmetric synthesis or biological interactions. Its molecular formula (C15H22O5S) and density (1.21 g/cm³) reflect increased steric bulk compared to the target compound .

THP Substitution Position Variants

- 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS 428871-01-6): Replacing the tosyl group with a methanesulfonate (mesyl) group reduces aromaticity, enhancing the leaving group ability. The THP substitution at the 4-position (vs. Molecular weight (208.28 g/mol) is lower due to the mesyl group .

Functional Group Modifications

- 2-[5-Cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate (CAS 106271-61-8): A pyrimidinone substituent introduces hydrogen-bonding capacity and electron-withdrawing effects, increasing reactivity in cross-coupling reactions. The molecular weight (335.34 g/mol) and density (1.50 g/cm³) reflect this complexity .

- 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (CAS 433-06-7) :

The trifluoroethyl group strongly withdraws electrons, making the sulfonate a superior leaving group. This compound’s lower molecular weight (254.23 g/mol) and higher volatility suit it for fluorinated alkylation reactions .

Leaving Group Efficiency

The tosyl group in 2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate is less reactive than mesyl or trifluoroethyl sulfonates due to resonance stabilization from the aromatic ring. However, the THP group’s steric protection enhances stability under acidic or basic conditions, enabling selective deprotection in multi-step syntheses .

Solubility and Lipophilicity

The THP ring increases lipophilicity compared to polar analogs like 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate (), which contains hydrophilic ethoxy chains. This property makes the THP-substituted compound more suitable for lipid membrane penetration in drug delivery applications .

Physical Properties

Biological Activity

2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C12H16O4S

- Molecular Weight : 256.32 g/mol

- CAS Number : 97986-34-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonate group enhances solubility and facilitates interactions with biomolecules. It may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins.

Biological Activity

The compound has shown a range of biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The sulfonate group is often linked to increased antibacterial activity.

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes, potentially impacting metabolic pathways. For instance, sulfonate derivatives have been noted for their ability to inhibit serine proteases.

- Cellular Effects : In vitro studies have reported that similar compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of serine proteases | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Properties

A study conducted by researchers at the University of Alberta investigated the antimicrobial properties of sulfonate compounds similar to this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, indicating potential for development as an antibacterial agent .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of sulfonate derivatives. The findings revealed that these compounds could effectively inhibit specific serine proteases involved in various diseases, thereby suggesting a therapeutic application in conditions like cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, the tetrahydropyranyl (THP) group can be introduced using 3,4-dihydropyran under acidic conditions, followed by sulfonation with 4-methylbenzenesulfonyl chloride. Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for THP:substrate). Catalysts like DMAP may improve sulfonate ester formation . Yield variations (60–85%) often arise from competing side reactions (e.g., hydrolysis), which require inert atmospheres and anhydrous solvents to mitigate .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer: Key techniques include:

- NMR spectroscopy: ¹H/¹³C NMR confirms the THP ring (δ 1.4–4.0 ppm for protons) and tosyl group (δ 2.4 ppm for methyl, 7.2–7.8 ppm for aromatic protons) .

- HPLC-MS: Validates purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 256.31 for C₁₂H₁₆O₄S) .

- X-ray crystallography: SHELX software refines crystal structures, revealing bond angles and packing motifs (e.g., P2₁/c space group) .

Q. How does the tetrahydropyranyl group influence the compound’s reactivity in substitution reactions?

- Answer: The THP group acts as a steric shield, directing nucleophilic attack to the sulfonate ester. For example, in SN2 reactions with Grignard reagents, the bulky THP moiety hinders backside attack, favoring retention of configuration. This selectivity is critical in synthesizing chiral intermediates for pharmaceuticals .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Answer: Discrepancies in NMR or MS data often arise from:

- Dynamic stereochemistry: THP ring puckering can cause signal splitting; variable-temperature NMR (VT-NMR) clarifies exchange processes .

- Impurity profiles: HPLC coupled with diode-array detection (DAD) identifies byproducts (e.g., hydrolyzed sulfonic acids) .

- Crystallographic validation: Single-crystal X-ray diffraction resolves ambiguous NOE correlations in crowded spectra .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

- Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) and hydrolysis pathways. The sulfonate ester is stable in neutral/acidic conditions but degrades above pH 9 via nucleophilic cleavage. Accelerated stability studies (40–60°C) align with Arrhenius predictions, showing a half-life >6 months at 25°C .

Q. What role does this compound play in multi-step syntheses of bioactive molecules, and how are intermediates optimized?

- Answer: It serves as a versatile intermediate in drug discovery:

- Protecting group: The THP moiety shields alcohols during cross-coupling reactions (e.g., Suzuki-Miyaura), later removed under mild acidic conditions (HCl/MeOH) .

- Leaving group: The tosyl group facilitates displacement by amines or thiols in nucleophilic substitutions. For example, in synthesizing GPCR modulators, reaction kinetics are optimized using pseudo-first-order conditions and excess nucleophiles (2–3 eq.) .

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive reactions involving this compound?

- Answer: Use Schlenk lines or gloveboxes for anhydrous/inert conditions. Pre-dry solvents (e.g., THF over Na/benzophenone) and employ molecular sieves (3Å) during storage. Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl to prevent exothermic decomposition .

Q. What protocols ensure reproducibility in scaling up syntheses from milligram to gram quantities?

- Answer: Critical parameters include:

- Heat transfer: Use jacketed reactors for exothermic steps (e.g., sulfonation).

- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) maintains purity >98% .

- Process analytical technology (PAT): In-line FTIR monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.